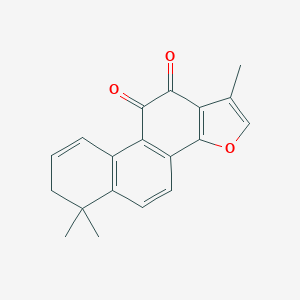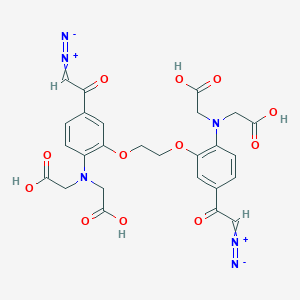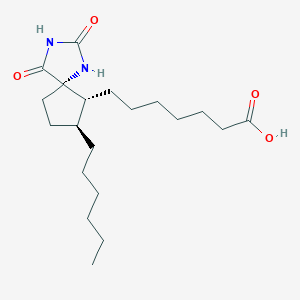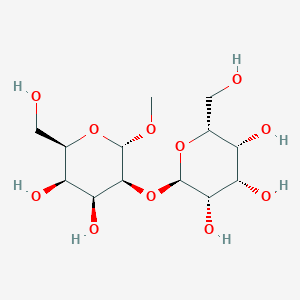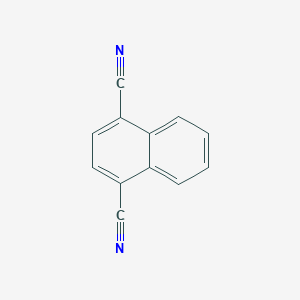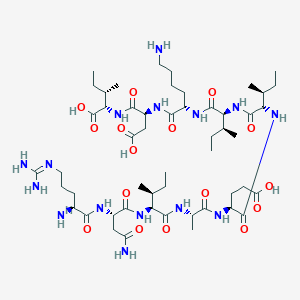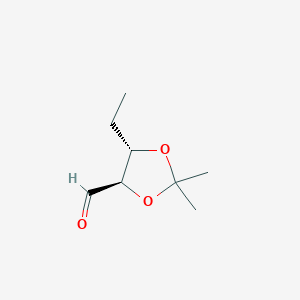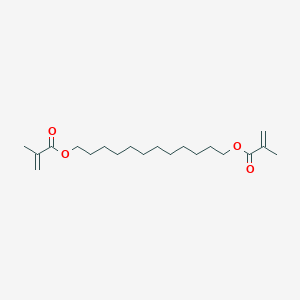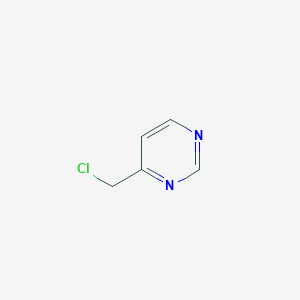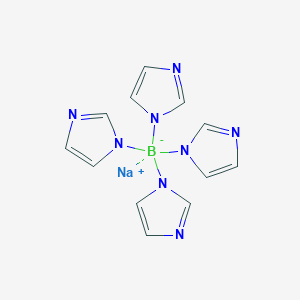
Tetraquis(1-imidazolyl)borato de sodio
Descripción general
Descripción
El coniferaldehído, también conocido como 4-hidroxi-3-metoxicinamaldehído, es un compuesto orgánico con la fórmula HO(CH₃O)C₆H₃CH=CHCHO. Es un derivado del cinamaldehído, que presenta sustituyentes 4-hidroxi y 3-metoxilo. Este compuesto es un precursor principal de la lignina, un polímero complejo que se encuentra en las paredes celulares de las plantas .
Aplicaciones Científicas De Investigación
El coniferaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos derivados de la lignina.
Biología: El coniferaldehído juega un papel en el estudio de la biosíntesis de la pared celular vegetal y la lignificación.
Mecanismo De Acción
El coniferaldehído ejerce sus efectos a través de diversas vías moleculares:
Actividad antioxidante: Activa la vía Nrf2/HO-1, que mejora el mecanismo de defensa antioxidante celular.
Actividad antiinflamatoria: El coniferaldehído inhibe la vía dependiente de PKCα/β II/Nrf-2/HO-1, reduciendo la inflamación en las células de macrófagos.
Compuestos similares:
Cinamaldehído: El compuesto principal del coniferaldehído, que carece de los sustituyentes 4-hidroxi y 3-metoxilo.
Sinapaldehide: Similar al coniferaldehído, pero con grupos metoxilo adicionales.
Ferulaldehído: Otro derivado del cinamaldehído con diferentes sustituyentes.
Unicidad: El coniferaldehído es único debido a sus sustituyentes específicos (grupos 4-hidroxi y 3-metoxilo), que confieren propiedades químicas y reactividad distintas. Su función como precursor principal de la lignina también lo diferencia de otros compuestos similares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El coniferaldehído se puede sintetizar a partir de alcohol coniferílico mediante oxidación. Un método común implica el uso de agentes oxidantes como el clorocromato de piridinio (PCC) en diclorometano. Otro método incluye el uso de dióxido de manganeso (MnO₂) en un solvente orgánico .
Métodos de producción industrial: La producción industrial de coniferaldehído normalmente implica la extracción de materiales vegetales ricos en lignina. El proceso incluye el aislamiento de la lignina seguido de su despolimerización para liberar coniferaldehído. Se emplean técnicas avanzadas como la tioacidólisis y la pirolisis-GC/MS para cuantificar y analizar los residuos de coniferaldehído .
Tipos de reacciones:
Oxidación: El coniferaldehído se puede oxidar para formar ácido ferúlico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Se puede reducir a alcohol coniferílico utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El coniferaldehído puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo aldehído.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, clorocromato de piridinio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Diclorometano, etanol, metanol.
Productos principales:
Oxidación: Ácido ferúlico.
Reducción: Alcohol coniferílico.
Sustitución: Diversos derivados de cinamaldehído sustituidos.
Comparación Con Compuestos Similares
Cinnamaldehyde: The parent compound of coniferaldehyde, lacking the 4-hydroxy and 3-methoxy substituents.
Sinapaldehyde: Similar to coniferaldehyde but with additional methoxy groups.
Ferulaldehyde: Another derivative of cinnamaldehyde with different substituents.
Uniqueness: Coniferaldehyde is unique due to its specific substituents (4-hydroxy and 3-methoxy groups), which confer distinct chemical properties and reactivity. Its role as a major precursor to lignin also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
sodium;tetra(imidazol-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFSDYWKKOQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BN8Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635570 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68146-65-6 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrakis(1-imidazolyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives affect their performance in PLEDs?
A1: Research indicates that increasing the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives significantly improves their effectiveness as electron injection layers in PLEDs []. This enhancement is primarily attributed to a reduction in the energy barrier for electron injection from the cathode into the emissive layer. Specifically, the longer alkyl chain in compounds like C(16)-BIm(4) facilitates better adhesion to the underlying polymer layer (MEH-PPV in this case) and promotes planarization of the layer adjacent to the electrodes []. This planarization improves electrical contact, leading to enhanced device performance.
Q2: What unique property of sodium tetrakis(1-imidazolyl)borate derivatives makes them suitable for electron injection layers in PLEDs?
A2: The zwitterionic nature of sodium tetrakis(1-imidazolyl)borate derivatives plays a crucial role in their suitability for electron injection applications []. When deposited between the emissive polymer layer and the metal cathode, these compounds spontaneously organize into a dipole layer at the interface []. This dipole layer effectively shifts the vacuum level, facilitating more efficient electron injection by reducing the work function difference between the cathode and the emissive layer. This results in improved electroluminescence efficiency of the PLED device.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


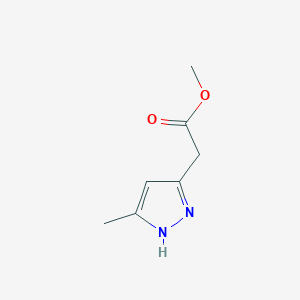
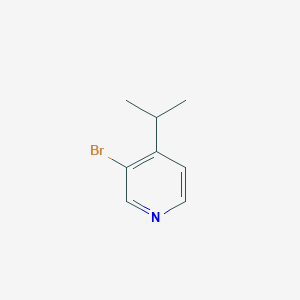

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)
